Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

basicity modulation CNS drug design physicochemical optimization

Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1935523-86-6) is the Boc-protected derivative of a topographically unusual bicyclic amine. The parent amine, 3,7-dioxa-9-azabicyclo[3.3.1]nonane, was rationally designed to attenuate the basicity of morpholine through the introduction of a second β-oxygen atom, yielding a measured pKa of 6.7.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B11763755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2COCC1COC2
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(13)12-8-4-14-6-9(12)7-15-5-8/h8-9H,4-7H2,1-3H3
InChIKeyYMZVXIQSYZTPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Strategy for Attenuated Basicity and Conformational Rigidity in CNS Drug Discovery


Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1935523-86-6) is the Boc-protected derivative of a topographically unusual bicyclic amine. The parent amine, 3,7-dioxa-9-azabicyclo[3.3.1]nonane, was rationally designed to attenuate the basicity of morpholine through the introduction of a second β-oxygen atom, yielding a measured pKa of 6.7 [1]. The Boc-protected form delivers this scaffold as a stable, crystalline solid (Fsp3 = 0.91, cLogP = 0.77) suitable for multi-step synthetic elaboration and orthogonal deprotection strategies.

Why Morpholine or Mono-oxa Analogs Cannot Replace Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate in Basicity-Sensitive Applications


Amine basicity profoundly influences physicochemical properties, pharmacokinetics, and off-target profiles [1]. Morpholine (pKa 8.36) and its mono-oxa analog 3-oxa-9-azabicyclo[3.3.1]nonane (predicted pKa ~9.14) are significantly more basic than the 3,7-dioxa scaffold (pKa 6.7) [2]. This ~1.7–2.4 log unit difference means that at physiological pH, the dioxa scaffold exists predominantly in the uncharged, membrane-permeable form, while morpholine remains largely protonated and poorly CNS-penetrant. Generic substitution with simpler morpholine-derived building blocks therefore fails to replicate the permeability, solubility, and selectivity profile engineered into the 3,7-dioxa core, making the Boc-protected form indispensable for programs targeting intracellular or CNS targets.

Quantitative Differentiation Evidence for Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate


Basicity Attenuation vs. Morpholine: A 1.7-Log pKa Reduction Engineered via a Second β-Oxygen

The parent amine of the target compound exhibits a measured pKa of 6.7, representing a 1.7-log unit reduction in basicity compared to morpholine (pKa 8.36) [1][2]. This attenuation is a direct consequence of the second β-oxygen atom introduced into the bicyclo[3.3.1]nonane framework, which inductively withdraws electron density from the bridgehead nitrogen [1]. The Boc-protected derivative preserves this electronic character, as the carbamate nitrogen is non-basic until deprotected, ensuring the scaffold can be carried through synthetic sequences without unintended acid-base reactivity.

basicity modulation CNS drug design physicochemical optimization

Second-Oxygen Effect vs. Mono-Oxa Analog: A Further 2.4-Log Basicity Reduction

The importance of the second oxygen is demonstrated by comparison with the mono-oxa analog 3-oxa-9-azabicyclo[3.3.1]nonane, which has a predicted pKa of 9.14 . The target scaffold (pKa 6.7) is 2.4 log units less basic than the mono-oxa analog and approximately 4.4 log units less basic than the parent 9-azabicyclo[3.3.1]nonane (estimated pKa ~11) [1][2]. This non-linear basicity gradient confirms that two β-oxygen atoms are required to achieve the sub-7 pKa necessary for CNS drug-like properties, positioning the 3,7-dioxa scaffold as a uniquely optimized morpholine surrogate.

structure-activity relationship basicity tuning bicyclic amine design

Conformational Rigidity and Fsp3: Target Compound vs. N-Boc-Morpholine

The target compound possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.91 , reflecting near-complete saturation of the carbon framework. While N-Boc-morpholine (CAS 220199-85-9) has a comparable Fsp3 (~0.89), the bicyclo[3.3.1] architecture imposes substantially greater conformational rigidity: the 3,7-dioxa scaffold has zero freely rotatable bonds (excluding the Boc tert-butyl rotation), compared to the flexible morpholine ring which can interconvert between chair conformations [1]. This rigidity translates to lower conformational entropy penalties upon target binding, a recognized advantage in fragment-based drug discovery and scaffold optimization campaigns.

conformational restriction fraction sp3 drug-likeness 3D complexity

Commercial Purity and Storage Stability Relative to the Free Amine and HCl Salt

The Boc-protected form is available from multiple reputable vendors at purities of 95–98%, with documented long-term storage stability under ambient conditions (cool, dry place) . In contrast, the free amine (CAS 873336-52-8) is a hygroscopic low-melting solid with limited commercial availability and lower purity specifications (typically 95%) [1]. The hydrochloride salt (CAS 1127237-89-1) offers improved handling but requires storage at 2–8°C and is susceptible to hydrolysis upon prolonged exposure to moisture . The Boc-protected form thus represents the optimal balance of stability, purity, and ease of handling for multi-step synthesis, avoiding the moisture sensitivity of the free amine and the salt-displacement complications of the hydrochloride.

building block procurement storage stability purity assurance

Procurement-Relevant Application Scenarios for Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate


CNS Drug Discovery: Morpholine Bioisostere with Engineered Low Basicity

The 1.7-log reduction in basicity compared to morpholine (pKa 6.7 vs. 8.36) [1] makes the deprotected scaffold a preferred morpholine bioisostere for CNS programs. The predominantly neutral species at physiological pH enhances passive blood-brain barrier penetration, positioning the Boc-protected precursor as a strategic building block for GPCR, ion channel, and transporter targets where morpholine's basicity would introduce unwanted hERG binding or lysosomal trapping.

Fragment-Based Drug Discovery: Rigid, Three-Dimensional Scaffold with Defined Exit Vectors

The Fsp3 of 0.91 and zero rotatable bonds within the bicyclic core provide a pre-organized, three-dimensional framework ideal for fragment elaboration. The Boc group enables late-stage diversification via deprotection and amide/sulfonamide coupling, while the rigid scaffold minimizes entropic penalties upon target binding, increasing the probability of detecting weak fragment hits in biochemical and biophysical screens.

BACE1 and Aspartyl Protease Inhibitor Programs: Validated Scaffold with Nanomolar Potency

Derivatives of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold have demonstrated potent BACE1 inhibition (IC50 1.20 nM) with >35,000-fold selectivity over cathepsin D (IC50 42 µM) in Amgen patent US10246429 [2]. The Boc-protected building block serves as the key intermediate for constructing the amide-linked P1 moiety, and its commercial availability at 97–98% purity reduces the synthetic burden for teams pursuing β-secretase and related aspartyl protease targets.

Multi-Step Parallel Synthesis: Orthogonal Boc Protection for Library Production

The Boc protecting group is selectively removed under acidic conditions (TFA or HCl/dioxane), orthogonal to benzyl carbamate (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups commonly employed in library synthesis [3]. With a purity specification of 97–98% and ambient storage stability , the compound integrates directly into automated parallel synthesis workflows without pre-purification, reducing cycle times in lead optimization campaigns.

Quote Request

Request a Quote for Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.